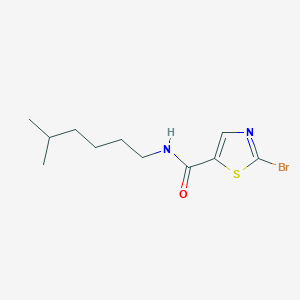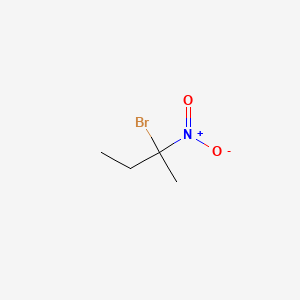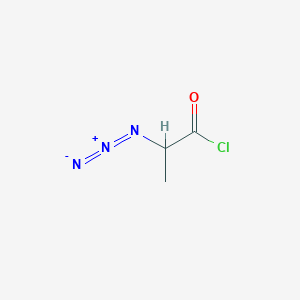
2-Azidopropanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azidopropanoyl chloride: is an organic compound with the molecular formula C₃H₄ClN₃O . It is a derivative of propanoyl chloride where one of the hydrogen atoms is replaced by an azido group (-N₃). This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Azidopropanoyl chloride can be synthesized through the reaction of propanoyl chloride with sodium azide (NaN₃) in the presence of a suitable solvent such as acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO). The reaction typically requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potential hazards associated with azides.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Azidopropanoyl chloride can undergo nucleophilic substitution reactions where the azido group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), acetonitrile (CH₃CN), dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products Formed:
Substitution: Various substituted propanoyl derivatives.
Reduction: 2-Aminopropanoyl chloride.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
2-Azidopropanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is utilized in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-azidopropanoyl chloride primarily involves its reactivity as an acylating agent. The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Additionally, the azido group can undergo cycloaddition reactions, forming triazoles, which are important in medicinal chemistry.
Comparison with Similar Compounds
Propanoyl chloride: Lacks the azido group, making it less reactive in certain types of reactions.
2-Chloropropanoyl chloride: Contains a chlorine atom instead of an azido group, leading to different reactivity and applications.
2-Azidoacetic acid: Similar structure but with a carboxylic acid group instead of a chloride, affecting its reactivity and use.
Uniqueness: 2-Azidopropanoyl chloride is unique due to the presence of both an acyl chloride and an azido group, making it highly reactive and versatile in various chemical reactions. This dual functionality allows it to participate in a wide range of synthetic processes, making it valuable in research and industrial applications.
Properties
IUPAC Name |
2-azidopropanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O/c1-2(3(4)8)6-7-5/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWYXCKDYOIJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519898 |
Source


|
| Record name | 2-Azidopropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55689-46-8 |
Source


|
| Record name | 2-Azidopropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

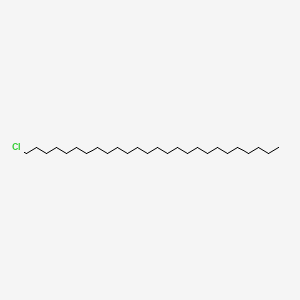
![[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14629924.png)


![1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14629942.png)

![[1,1'-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)-](/img/structure/B14629944.png)
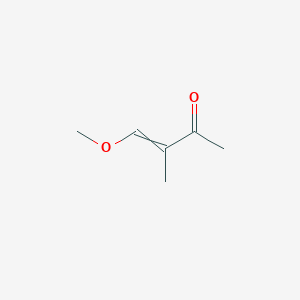

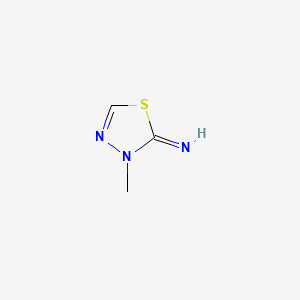
![Di([1,1'-biphenyl]-2-yl)ditellane](/img/structure/B14629971.png)
